Cas no 1805007-91-3 (Methyl 2-(difluoromethyl)-6-methoxynicotinate)

Methyl 2-(difluoromethyl)-6-methoxynicotinate is a fluorinated nicotinate derivative with applications in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and bioavailability, making it valuable in the development of bioactive compounds. Its methoxy and ester functionalities provide versatile reactivity for further derivatization, such as hydrolysis or cross-coupling reactions. The compound’s structural features contribute to its utility as an intermediate in the synthesis of heterocyclic scaffolds. High purity and consistent quality ensure reliable performance in research and industrial processes. Its stability under standard storage conditions further supports its use in multi-step synthetic routes.
Methyl 2-(difluoromethyl)-6-methoxynicotinate structure
1805007-91-3 structure
Product name:Methyl 2-(difluoromethyl)-6-methoxynicotinate
CAS No:1805007-91-3
MF:C9H9F2NO3
Molecular Weight:217.169469594955
CID:4849632

Methyl 2-(difluoromethyl)-6-methoxynicotinate 化学的及び物理的性質

名前と識別子

    • methyl 2-(difluoromethyl)-6-methoxynicotinate
    • Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate
    • Methyl 2-(difluoromethyl)-6-methoxynicotinate
    • インチ: 1S/C9H9F2NO3/c1-14-6-4-3-5(9(13)15-2)7(12-6)8(10)11/h3-4,8H,1-2H3
    • InChIKey: JPFZVZOEQJLXKC-UHFFFAOYSA-N
    • SMILES: FC(C1C(C(=O)OC)=CC=C(N=1)OC)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 225
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 48.4

Methyl 2-(difluoromethyl)-6-methoxynicotinate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029074220-1g
Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate
1805007-91-3 97%
1g
$1,490.00 2022-04-01
Alichem
A029074220-250mg
Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate
1805007-91-3 97%
250mg
$470.40 2022-04-01
Alichem
A029074220-500mg
Methyl 2-(difluoromethyl)-6-methoxypyridine-3-carboxylate
1805007-91-3 97%
500mg
$790.55 2022-04-01

Methyl 2-(difluoromethyl)-6-methoxynicotinate 関連文献

Methyl 2-(difluoromethyl)-6-methoxynicotinateに関する追加情報

Methyl 2-(difluoromethyl)-6-methoxynicotinate (CAS No. 1805007-91-3): A Comprehensive Overview in Modern Chemical Research

Methyl 2-(difluoromethyl)-6-methoxynicotinate, identified by its CAS number 1805007-91-3, represents a significant compound in the realm of pharmaceutical and agrochemical research. This compound, characterized by its unique structural motifs, has garnered considerable attention due to its potential applications in developing novel bioactive molecules. The presence of both difluoromethyl and methoxy substituents in its molecular framework imparts distinct chemical properties that make it a valuable candidate for further exploration.

The difluoromethyl group is particularly noteworthy, as it is frequently employed in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles of drug candidates. Recent studies have highlighted the role of difluoromethyl groups in increasing the bioavailability of small-molecule drugs, a critical factor in the development of effective therapeutics. In contrast, the methoxy moiety contributes to the compound's overall electronic distribution and reactivity, influencing its interactions with biological targets.

In the context of modern chemical research, Methyl 2-(difluoromethyl)-6-methoxynicotinate has been investigated for its potential as an intermediate in synthesizing more complex molecules. Its structural features make it a versatile building block for designing compounds with tailored biological activities. For instance, researchers have explored its utility in generating derivatives that exhibit inhibitory effects on various enzymatic pathways relevant to human health and disease.

The pharmaceutical industry has shown particular interest in this compound due to its potential applications in oncology and anti-inflammatory therapies. Preliminary studies suggest that derivatives of Methyl 2-(difluoromethyl)-6-methoxynicotinate may interfere with key signaling pathways involved in cancer cell proliferation and inflammation. These findings align with broader trends in drug discovery, where structural modifications aimed at optimizing bioactivity are continuously refined.

The synthesis of Methyl 2-(difluoromethyl)-6-methoxynicotinate involves multi-step organic transformations that highlight the compound's synthetic accessibility. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed processes, have been employed to construct the desired molecular architecture efficiently. Such methodologies are essential for producing complex molecules on a scale suitable for preclinical and clinical investigations.

The impact of Methyl 2-(difluoromethyl)-6-methoxynicotinate extends beyond pharmaceutical applications; it has also been considered for use in agrochemical formulations. The compound's structural features may contribute to the development of novel pesticides or herbicides that target specific biological pathways in plants while minimizing environmental impact. This dual utility underscores the importance of versatile chemical scaffolds in addressing diverse challenges across multiple sectors.

In recent years, computational chemistry has played an increasingly pivotal role in understanding the behavior of Methyl 2-(difluoromethyl)-6-methoxynicotinate. Molecular modeling techniques have been used to predict how this compound interacts with biological targets at the atomic level. Such insights are invaluable for guiding experimental design and optimizing lead compounds for further development. The integration of computational methods with traditional wet chemistry approaches has accelerated the pace of discovery in medicinal chemistry.

The regulatory landscape surrounding Methyl 2-(difluoromethyl)-6-methoxynicotinate is another critical consideration. As a compound with potential therapeutic applications, it falls under stringent regulatory scrutiny to ensure safety and efficacy before reaching clinical use. Compliance with Good Manufacturing Practices (GMP) and other regulatory guidelines is essential for advancing this molecule through preclinical testing and into human trials.

Ethical considerations also play a significant role in the research and development process involving Methyl 2-(difluoromethyl)-6-methoxynicotinate. Ensuring responsible conduct throughout the research lifecycle, from synthesis to clinical testing, is paramount to maintaining public trust and fostering innovation. Collaborative efforts between academia, industry, and regulatory bodies are necessary to navigate these ethical dimensions effectively.

The future prospects for Methyl 2-(difluoromethyl)-6-methoxynicotinate remain promising as ongoing research continues to uncover new applications and refine synthetic strategies. Advances in synthetic chemistry, coupled with deeper insights into biological mechanisms, will likely expand its utility across multiple domains. As such, this compound exemplifies the dynamic interplay between chemical innovation and biomedical discovery.

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